1,3,5-Tris(2,2-dimethylpropionylamino)benzene
Overview
Description
1,3,5-Tris(2,2-dimethylpropionylamino)benzene is a chemical compound with the molecular formula C21H33N3O3 . It has an average mass of 375.505 Da and a monoisotopic mass of 375.252197 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three 2,2-dimethylpropionylamino groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C21H33N3O3, an average mass of 375.505 Da, and a monoisotopic mass of 375.252197 Da .Scientific Research Applications
Food Contact Materials
The safety evaluation of 1,3,5-tris(2,2-dimethylpropionylamino)benzene, specifically for its use in food contact materials, has been a significant area of research. It has been assessed as a nucleating agent/clarifier in polypropylene, intended for short term contact with foods at temperatures up to 100°C or for long-term storage at ambient temperature or below. This substance showed no genotoxic potential and was considered safe under specified use conditions (Flavourings, 2013).
Material Science and Crystallography
In material science, particularly in the field of crystallography, this compound has been studied for its role in enhancing the clarity of isotactic polypropylene. The crystal structure of this compound was determined using techniques like X-ray powder diffraction and solid-state NMR spectroscopy. This research aids in understanding the material's efficiency as a clarifying agent (Schmidt et al., 2012).
Fluorescence and Chemo-sensors
Research has been conducted on derivatives of this compound for their potential applications in fluorescence and chemo-sensors. For instance, a study on 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, a derivative, showed significant fluorescence quenching in the presence of picric acid, indicating its potential as a selective chemo-sensor (Vishnoi et al., 2015).
Antioxidation Mechanism in Industrial Applications
The antioxidation mechanism of 1,3,5-tris(phenylamino) benzene and its derivatives has been explored for potential industrial applications. This research is vital for understanding the antioxidation behavior of these compounds in various ester oils, which can be crucial in industries like pharmaceuticals and organic materials (Changqing et al., 2016).
Electrochemistry
The electrochemical properties of derivatives like 1,3,5-tris(diphenylamino)benzene have been studied, with applications in polyradical materials. Understanding the electrochemical behavior of these compounds is essential for developing new materials with specific electronic properties (Yoshizawa et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
N-[3,5-bis(2,2-dimethylpropanoylamino)phenyl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-19(2,3)16(25)22-13-10-14(23-17(26)20(4,5)6)12-15(11-13)24-18(27)21(7,8)9/h10-12H,1-9H3,(H,22,25)(H,23,26)(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEULHAPWXMDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC(=C1)NC(=O)C(C)(C)C)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075437 | |
Record name | Propanamide, N,N',N''-1,3,5-benzenetriyltris[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
745070-61-5 | |
Record name | N,N′,N′′-1,3,5-Benzenetriyltris[2,2-dimethylpropanamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=745070-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tris(2,2-dimethylpropionylamino)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745070615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N,N',N''-1,3,5-benzenetriyltris[2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, N,N',N''-1,3,5-benzenetriyltris[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-TRIS(2,2-DIMETHYLPROPIONYLAMINO)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1YOS8E19Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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